Cas no 2138119-16-9 (2,6-Bis(piperazin-1-yl)pyrimidine-4-carboxylic acid)

2,6-Bis(piperazin-1-yl)pyrimidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2,6-bis(piperazin-1-yl)pyrimidine-4-carboxylic acid
- EN300-1143515
- 2138119-16-9
- 2,6-Bis(piperazin-1-yl)pyrimidine-4-carboxylic acid
-
- インチ: 1S/C13H20N6O2/c20-12(21)10-9-11(18-5-1-14-2-6-18)17-13(16-10)19-7-3-15-4-8-19/h9,14-15H,1-8H2,(H,20,21)
- InChIKey: BSFHZPFYGDRBGF-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CC(=NC(=N1)N1CCNCC1)N1CCNCC1)=O
計算された属性
- せいみつぶんしりょう: 292.16477390g/mol
- どういたいしつりょう: 292.16477390g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 357
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.6
- トポロジー分子極性表面積: 93.6Ų
2,6-Bis(piperazin-1-yl)pyrimidine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1143515-5g |
2138119-16-9 | 95% | 5g |
$3065.0 | 2023-10-26 | ||
Enamine | EN300-1143515-5.0g |
2138119-16-9 | 5g |
$3065.0 | 2023-06-09 | |||
Enamine | EN300-1143515-0.25g |
2138119-16-9 | 95% | 0.25g |
$972.0 | 2023-10-26 | ||
Enamine | EN300-1143515-10.0g |
2138119-16-9 | 10g |
$4545.0 | 2023-06-09 | |||
Enamine | EN300-1143515-0.1g |
2138119-16-9 | 95% | 0.1g |
$930.0 | 2023-10-26 | ||
Enamine | EN300-1143515-10g |
2138119-16-9 | 95% | 10g |
$4545.0 | 2023-10-26 | ||
Enamine | EN300-1143515-1.0g |
2138119-16-9 | 1g |
$1057.0 | 2023-06-09 | |||
Enamine | EN300-1143515-2.5g |
2138119-16-9 | 95% | 2.5g |
$2071.0 | 2023-10-26 | ||
Enamine | EN300-1143515-0.05g |
2138119-16-9 | 95% | 0.05g |
$888.0 | 2023-10-26 | ||
Enamine | EN300-1143515-1g |
2138119-16-9 | 95% | 1g |
$1057.0 | 2023-10-26 |
2,6-Bis(piperazin-1-yl)pyrimidine-4-carboxylic acid 関連文献
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
2,6-Bis(piperazin-1-yl)pyrimidine-4-carboxylic acidに関する追加情報
Introduction to 2,6-Bis(piperazin-1-yl)pyrimidine-4-carboxylic acid (CAS No. 2138119-16-9)
2,6-Bis(piperazin-1-yl)pyrimidine-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2138119-16-9, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic organic molecule features a pyrimidine core substituted with two piperazine groups at the 2 and 6 positions, and a carboxylic acid functional group at the 4 position. Its unique structural attributes make it a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, immunology, and central nervous system (CNS) disorders.
The pyrimidine ring is a fundamental component in many biologically active molecules, often mimicking natural nucleobases and participating in essential cellular processes. The introduction of piperazine moieties enhances the compound's solubility and bioavailability while providing multiple sites for further chemical modification. The carboxylic acid group at the 4-position serves as a versatile handle for conjugation to other biomolecules or for further functionalization, enabling the synthesis of more complex derivatives.
Recent advancements in medicinal chemistry have highlighted the potential of 2,6-Bis(piperazin-1-yl)pyrimidine-4-carboxylic acid as a precursor in drug discovery. Its structural framework is reminiscent of several FDA-approved drugs that target specific biological pathways. For instance, analogs of this compound have been explored in the development of kinase inhibitors, which play a crucial role in treating various cancers by disrupting aberrant signaling pathways.
One of the most compelling aspects of this molecule is its ability to modulate protein-protein interactions. The piperazine groups can engage with amino acid residues in target proteins, leading to either inhibition or activation of enzymatic activity. This dual capability makes it an attractive candidate for designing molecules that can fine-tune cellular processes with high precision. Furthermore, its rigid pyrimidine core provides stability to the overall structure, ensuring that it maintains its integrity during biological assays.
In recent years, computational modeling and high-throughput screening have been employed to identify promising derivatives of 2,6-Bis(piperazin-1-yl)pyrimidine-4-carboxylic acid. These approaches have enabled researchers to rapidly assess the binding affinity and selectivity of various analogs against potential drug targets. For example, studies have demonstrated that modifications at the 2 and 6 positions can significantly alter the compound's pharmacokinetic properties, making it more suitable for oral administration or improving its penetration into the blood-brain barrier.
The carboxylic acid group at the 4-position has also been exploited for covalent drug delivery systems. By linking this moiety to antibodies or nanoparticles, researchers can develop targeted therapies that enhance drug delivery to specific tissues or tumors. Such strategies are particularly relevant in oncology, where localized delivery can minimize systemic side effects while maximizing therapeutic efficacy.
Another exciting application of 2,6-Bis(piperazin-1-yl)pyrimidine-4-carboxylic acid lies in its potential as an immunomodulatory agent. The compound has shown promise in preclinical studies as a modulator of immune checkpoint proteins, which are critical regulators of immune responses. By interfering with these proteins, it may be possible to unleash an immune attack against cancer cells or dampen excessive inflammatory responses in autoimmune diseases.
The synthesis of 2,6-Bis(piperazin-1-yl)pyrimidine-4-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between halogenated pyrimidines and piperazine derivatives, followed by functional group transformations to introduce the carboxylic acid moiety. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research and development purposes.
The pharmacological profile of 2,6-Bis(piperazin-1-yl)pyrimidine-4-carboxylic acid is still being thoroughly investigated. Preliminary studies suggest that it exhibits moderate solubility in water and organic solvents, which is advantageous for formulating pharmaceutical products. Additionally, its metabolic stability appears promising for further derivatization without significant degradation under physiological conditions.
In conclusion,2,6-Bis(piperazin-1-yl)pyrimidine-4-carboxylic acid (CAS No. 2138119-16-9) represents a versatile and promising scaffold for drug discovery. Its unique structural features offer multiple opportunities for designing novel therapeutic agents with applications across various disease areas. As research continues to uncover new biological targets and synthetic strategies,this compound is poised to play a significant role in future pharmaceutical developments.
2138119-16-9 (2,6-Bis(piperazin-1-yl)pyrimidine-4-carboxylic acid) 関連製品
- 1807089-81-1(Methyl 6-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate)
- 1993189-05-1(1-(5-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride)
- 926268-51-1(3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxypropanoic Acid)
- 2227805-03-8((2S)-1-(2-fluoro-6-nitrophenyl)propan-2-ol)
- 1138-25-6(3-(dimethylamino)propanenitrile)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 65249-23-2(6-Bromo-1,2-dimethoxynaphthalene)
- 72224-26-1(BENZENEACETIC ACID, 4-(2-PROPENYLOXY)-, METHYL ESTER)
- 1225850-36-1(4-(4-ethylphenyl)-1H-imidazole)
- 2228082-19-5(2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid)




